Home > Products > Building Blocks P5794 > Rebaudioside E
Rebaudioside E - 63279-14-1

Rebaudioside E

Catalog Number: EVT-352650
CAS Number: 63279-14-1
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside E is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , , ] This plant, also known as stevia, is native to South America and has been used for centuries as a natural sweetener and traditional medicine. [] Rebaudioside E belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of stevia. [, , , , ] It is considered a minor steviol glycoside, meaning it is present in lower concentrations compared to major glycosides like rebaudioside A. [, , ]

Rebaudioside E has gained attention in scientific research due to its potential as a natural sweetener. [, , ] It possesses a sweet taste profile similar to sucrose (table sugar) but with a higher sweetness intensity, making it a potential candidate for sugar replacement in food and beverages. [, , , ]

Future Directions
  • Optimization of Production Methods: Future research will likely focus on optimizing the production of rebaudioside E through enzymatic conversion or biocatalytic glycosylation methods to improve yield, purity, and cost-effectiveness. [, , , , , ]

  • Sensory Studies: More comprehensive sensory studies are needed to fully characterize the taste profile of rebaudioside E, including its sweetness quality, temporal profile, and potential for synergistic effects with other sweeteners. []

Stevioside

  • Compound Description: Stevioside is a diterpene glycoside found in the leaves of Stevia rebaudiana Bertoni. It is known for its sweet taste, being approximately 150-300 times sweeter than sucrose []. Stevioside serves as a precursor for the production of other steviol glycosides, including rebaudioside E, through enzymatic modifications [, ].
  • Relevance: Stevioside is structurally similar to rebaudioside E, sharing the same ent-kaurane aglycone core. The key difference lies in the attached sugar moieties and their linkage positions. Rebaudioside E possesses a more complex sugar structure, contributing to its improved taste profile compared to stevioside, which can exhibit a bitter aftertaste [].

Rebaudioside A

  • Compound Description: Rebaudioside A is another prominent steviol glycoside known for its high sweetness intensity (200-400 times sweeter than sucrose) and a superior taste profile compared to stevioside [].
  • Relevance: Rebaudioside A is structurally related to rebaudioside E, both being glycosylated derivatives of steviol. While their sugar moieties differ in number and linkage, both compounds contribute to the overall sweetness of Stevia rebaudiana extracts []. Rebaudioside A often coexists with rebaudioside E and other steviol glycosides in natural extracts [].

Steviolbioside

  • Compound Description: Steviolbioside is a steviol glycoside less sweet than rebaudioside E. Controlled hydrolysis of rebaudioside E can yield steviolbioside as a product [].
  • Relevance: Steviolbioside shares the same aglycone core as rebaudioside E, differing in the attached sugar units. This compound highlights the impact of glycosylation patterns on the sweetness and sensory properties of steviol glycosides [, ].

Rebaudioside D

  • Compound Description: Rebaudioside D is a minor steviol glycoside found in Stevia rebaudiana [, ]. Like other rebaudiosides, it is sweeter than sucrose.
  • Relevance: Rebaudioside D shares a close structural resemblance to rebaudioside E, primarily differing in the attachment and linkage positions of their sugar groups. Both compounds are considered minor components in stevia extracts but are of interest for their potential to enhance sweetness and mitigate bitterness [, ].

Rebaudioside M

  • Compound Description: Rebaudioside M is a high-intensity sweetener, much sweeter than sucrose, and is known for its clean taste profile. It can be produced enzymatically from other steviol glycosides, including rebaudioside E [, , ].
  • Relevance: Rebaudioside M is a structurally related steviol glycoside that can be derived from rebaudioside E through enzymatic transformations involving specific UDP-glycosyltransferases [, , ]. This conversion highlights the potential for biocatalytic processes to modify and enhance the sweetness properties of naturally occurring steviol glycosides.

Rebaudioside B

  • Compound Description: Rebaudioside B is a steviol glycoside found in Stevia rebaudiana. Its sweetness and taste profile contribute to the overall sensory characteristics of stevia extracts [].
  • Relevance: Like rebaudioside E, rebaudioside B belongs to the family of steviol glycosides and contributes to the plant's sweetness. These compounds highlight the diversity of glycosylation patterns in stevia and their impact on taste perception [].

Rebaudioside C

  • Compound Description: Also known as dulcoside B, rebaudioside C is a steviol glycoside found in Stevia rebaudiana. It contributes to the overall sweetness profile of stevia extracts [].
  • Relevance: Similar to rebaudioside E, rebaudioside C is a glycosylated derivative of steviol. These compounds, along with other rebaudiosides, collectively contribute to the sweet taste of Stevia rebaudiana [].

Dulcoside A

  • Compound Description: Dulcoside A is another steviol glycoside found in Stevia rebaudiana, contributing to the plant's sweet taste profile [].
  • Relevance: As a steviol glycoside, dulcoside A shares a structural resemblance with rebaudioside E. Both compounds are part of the complex mixture of sweet glycosides found in Stevia rebaudiana, highlighting the diversity of these compounds in the plant [, ].

Rebaudioside KA

  • Compound Description: Rebaudioside KA is a minor diterpene glycoside isolated from Stevia rebaudiana. Its structural similarity to commercially available steviol glycosides makes it a potential candidate for sweetness evaluation [].
  • Relevance: Rebaudioside KA belongs to the family of steviol glycosides and is structurally related to rebaudioside E, differing in the number and linkage of sugar moieties. This compound emphasizes the vast array of steviol glycosides present in Stevia rebaudiana with potential use as sweeteners [].

Rebaudioside D3

  • Compound Description: Rebaudioside D3 is a minor steviol glycoside produced through the enzymatic modification of rebaudioside E by a specific UDP-glycosyltransferase [].
  • Relevance: Rebaudioside D3 is a direct derivative of rebaudioside E, generated through enzymatic glycosylation. This enzymatic conversion highlights the potential for modifying existing steviol glycosides to generate novel compounds with potentially altered sweetness and taste profiles [].

13-[(2-Oβ-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-β-Dglucopyranosyl-β-D-glucopyranosyl) ester

  • Compound Description: This compound, chemically defined as 13-[(2-Oβ-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-β-Dglucopyranosyl-β-D-glucopyranosyl) ester, is also known as rebaudioside D. Controlled hydrolysis of rebaudioside D yields rebaudioside A [].
  • Relevance: This compound is structurally similar to rebaudioside E, sharing the same aglycone core. It undergoes hydrolysis to form rebaudioside A, highlighting the interconnected nature of steviol glycoside biosynthesis and breakdown within Stevia rebaudiana [].
  • Compound Description: Steviol is the aglycone of steviol glycosides, including rebaudioside E. It is a diterpene compound lacking inherent sweetness. Steviol is produced through the enzymatic hydrolysis of stevioside [].
  • Relevance: Steviol represents the core structure of rebaudioside E and other steviol glycosides. The presence of attached sugar molecules distinguishes rebaudioside E from steviol and imparts sweetness to the molecule [].
Overview

Rebaudioside E is a natural sweetener derived from the leaves of the Stevia rebaudiana plant, which is known for its high sweetness intensity and low caloric content. It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of Stevia. Rebaudioside E is one of several glycosides found in Stevia, alongside others such as rebaudioside A, rebaudioside B, and stevioside. This compound is gaining attention due to its potential applications in food and beverage industries as a sugar substitute.

Source and Classification

Rebaudioside E is extracted from the leaves of the Stevia rebaudiana plant, which is native to South America but is now cultivated in various regions worldwide. The classification of rebaudioside E falls under steviol glycosides, which are characterized by their glycosidic bonds formed between steviol and sugar molecules. Within the steviol glycoside family, rebaudioside E is classified based on its unique structure and sweetness profile.

Synthesis Analysis

Methods

The synthesis of rebaudioside E can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the transfer of sugar moieties to the steviol backbone.

Technical Details

Recent studies have shown that engineered enzymes can significantly enhance the yield of rebaudioside E during synthesis. For instance, using a mutant form of uridine diphosphate glycosyltransferase has been reported to improve catalytic efficiency, allowing for higher yields of rebaudioside E from precursor compounds like rebaudioside D. The typical reaction conditions involve incubating the enzyme with substrates at controlled temperatures and pH levels to optimize the enzymatic activity.

Molecular Structure Analysis

Structure

The molecular structure of rebaudioside E consists of a steviol backbone with specific sugar moieties attached, which contribute to its sweetness. The chemical formula for rebaudioside E is typically represented as C23H38O13C_{23}H_{38}O_{13}.

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and confirm its identity compared to other steviol glycosides.

Chemical Reactions Analysis

Reactions

Rebaudioside E undergoes various chemical reactions, particularly hydrolysis, where it can be converted into simpler sugars or other derivatives under acidic or enzymatic conditions. Additionally, it can participate in transglycosylation reactions, where sugar moieties are transferred to other acceptor molecules.

Technical Details

The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry to monitor changes in concentration over time. This allows researchers to determine reaction rates and mechanisms involved in the transformation of rebaudioside E.

Mechanism of Action

Process

The mechanism by which rebaudioside E exerts its sweetening effect involves interaction with taste receptors on the tongue. Specifically, it binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Studies suggest that rebaudioside E has a sweetness potency that may exceed that of sucrose by several hundred times while contributing negligible calories. This makes it an attractive alternative for calorie-conscious consumers.

Physical and Chemical Properties Analysis

Physical Properties

Rebaudioside E is typically a white crystalline powder with high solubility in water. Its melting point ranges from 200°C to 210°C, depending on purity and crystallization conditions.

Chemical Properties

The compound is stable under normal storage conditions but may degrade when exposed to extreme heat or prolonged light exposure. Its stability profile makes it suitable for various food applications.

Applications

Rebaudioside E has several scientific uses, primarily as a natural sweetener in food and beverage products. It is utilized in formulating low-calorie diets and diabetic-friendly products due to its non-glycemic nature. Additionally, research continues into its potential health benefits beyond sweetness, including antioxidant properties and effects on metabolic health.

Properties

CAS Number

63279-14-1

Product Name

Rebaudioside E

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

RLLCWNUIHGPAJY-SFUUMPFESA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Synonyms

rebaudioside E

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.